molecular formula C15H16N4O2S B8363321 Methyl-6-[2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]pyridine-2-carboxylate

Methyl-6-[2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]pyridine-2-carboxylate

Cat. No. B8363321
M. Wt: 316.4 g/mol
InChI Key: SPNALFJVCKBWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-6-[2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-6-[2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-6-[2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl-6-[2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]pyridine-2-carboxylate

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 6-(2-methylsulfanyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)pyridine-2-carboxylate

InChI

InChI=1S/C15H16N4O2S/c1-21-14(20)12-4-3-5-13(17-12)19-7-6-11-10(9-19)8-16-15(18-11)22-2/h3-5,8H,6-7,9H2,1-2H3

InChI Key

SPNALFJVCKBWGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC=C1)N2CCC3=NC(=NC=C3C2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (892 mg, 4.92 mmol), methyl-6-bromopicolinate (1.06 g, 4.92 mmol), Pd(OAc)2 (110 mg, 0.492 mmol), rac-BINAP (306 mg, 0.492 mmol), and Cs2CO3 (3.85 g, 11.81 mmol) in toluene (45 ml) was heated at 100° C. for 4.5 hours. The insolubles were filtered off and washed with ethyl acetate. The filtrate and washing were combined and concentrated. Elution through a flash column (silica gel 60, 230-400 mesh, 1:1 hexanes:EtOAc) gave the title compound as a viscous yellow oil which gradually solidified on standing (945 mg, 61%).
Quantity
892 mg
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.